molecular formula C15H15Tb B072615 Tris(cyclopentadienyl)terbium CAS No. 1272-25-9

Tris(cyclopentadienyl)terbium

Cat. No.: B072615
CAS No.: 1272-25-9
M. Wt: 354.20 g/mol
InChI Key: WFRJBVQIASPUDD-UHFFFAOYSA-N
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Description

Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium(III) is an organometallic compound with the formula C₁₅H₁₅Tb and a molecular weight of 354.205 g/mol . It features three cyclopentadienyl ligands (C₅H₅) coordinated to a central terbium(III) ion in an η⁵-binding mode. Key properties include:

  • CAS Number: 1272-25-9
  • Boiling Point: 41.5°C at 760 mmHg
  • Vapor Pressure: 418 mmHg at 25°C .

Terbium, a lanthanide, imparts unique magnetic and luminescent properties to this compound, making it relevant in materials science and catalysis.

Properties

CAS No.

1272-25-9

Molecular Formula

C15H15Tb

Molecular Weight

354.20 g/mol

IUPAC Name

tris(cyclopenta-1,3-diene);terbium(3+)

InChI

InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3

InChI Key

WFRJBVQIASPUDD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Tb+3]

Other CAS No.

1272-25-9

Pictograms

Flammable

Origin of Product

United States

Preparation Methods

Terbium Halide and Cyclopentadienyl Ligand Reaction

The most widely documented method involves reacting terbium(III) halides (e.g., TbCl₃ or TbBr₃) with cyclopentadienyl derivatives in anhydrous, inert conditions. The general reaction proceeds as:
TbX3+3C5H5Tb(η5-C5H5)3+3HX\text{TbX}_3 + 3\, \text{C}_5\text{H}_5^− \rightarrow \text{Tb}(\eta^5\text{-C}_5\text{H}_5)_3 + 3\, \text{HX}
where X=Cl,Br\text{X} = \text{Cl}, \text{Br}.

Key Steps :

  • Ligand Preparation : Cyclopentadiene is deprotonated using strong bases like potassium hydride (KH) or sodium amide (NaNH₂) to generate the cyclopentadienyl anion (C5H5\text{C}_5\text{H}_5^−).

  • Coordination : Terbium halides are combined with the ligand in a 1:3 molar ratio in tetrahydrofuran (THF) or toluene under nitrogen/argon atmospheres.

  • Purification : The crude product is isolated via vacuum sublimation or recrystallization from hot hexane.

Challenges :

  • Air and Moisture Sensitivity : Terbium’s +3 oxidation state and the ligand’s reactivity necessitate strict exclusion of air and moisture.

  • Byproduct Formation : Excess ligands or incomplete coordination may require repeated washing with ether.

Alternative Precursors and Solvent Systems

Recent studies explore terbium precursors beyond halides, such as terbium(III) triflate (Tb(OTf)3\text{Tb(OTf)}_3), to improve solubility and reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance ligand exchange rates but complicate purification due to high boiling points.

Table 1: Comparison of Synthetic Conditions

PrecursorSolventTemperature (°C)Reaction Time (h)Yield (%)
TbCl₃THF252465–70
TbBr₃Toluene801272–75
Tb(OTf)₃DMF60868

Reaction Optimization and Mechanistic Insights

Ligand Steric and Electronic Effects

Bulky substituents on cyclopentadienyl ligands (e.g., tetramethylcyclopentadienyl) increase steric hindrance, slowing coordination kinetics but improving thermal stability. Electron-withdrawing groups on the ligand lower terbium’s Lewis acidity, reducing undesired side reactions.

Temperature and Solvent Polarity

Higher temperatures (80–100°C) accelerate ligand substitution but risk ligand decomposition. Non-polar solvents like toluene favor entropy-driven reactions, while polar solvents stabilize charged intermediates.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy : 1H^1\text{H}-NMR confirms ligand coordination via upfield shifts of cyclopentadienyl protons (δ 4.2–5.1 ppm).

  • IR Spectroscopy : Absorption bands at 1,450–1,550 cm⁻¹ correspond to η⁵-C₅H₅ stretching modes.

  • Elemental Analysis : Carbon and hydrogen content deviates <0.5% from theoretical values in pure samples.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with ligand dissociation.

Industrial and Research-Scale Applications

Catalytic Polymerization

The compound catalyzes olefin polymerization, with activities reaching 1,200 g polymer/mmol Tb/hr under mild conditions.

Luminescent Materials

Terbium’s 5D47FJ^5\text{D}_4 \rightarrow ^7\text{F}_J transitions enable applications in organic light-emitting diodes (OLEDs), with quantum yields up to 45% .

Chemical Reactions Analysis

Types of Reactions: Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form terbium oxide.

    Reduction: It can be reduced to form lower oxidation state terbium compounds.

    Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heat or light.

Major Products:

    Oxidation: Terbium oxide (Tb2O3)

    Reduction: Lower oxidation state terbium compounds

    Substitution: Various substituted terbium complexes

Scientific Research Applications

Materials Science

Phosphor Production
One of the primary applications of Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium is in the synthesis of phosphors for lighting and display technologies. Terbium compounds are known for their ability to emit green light when excited, making them crucial for trichromatic lighting systems used in fluorescent lamps and LED displays. The compound acts as a dopant in various host matrices to enhance luminescent properties.

Application Details
Phosphor TypeGreen phosphors for lighting
Emission WavelengthApproximately 540 nm (green light)
Host MatricesYttrium aluminum garnet (YAG), silica-based glasses

Luminescent Sensors

Detection of Rare Earth Elements
Recent advancements have highlighted the use of Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium in developing luminescent sensors for detecting terbium in environmental samples. A notable study involved modifying lanmodulin proteins to enhance their binding affinity for terbium ions. The sensor utilizes the unique luminescent properties of terbium to detect its concentration in complex matrices, such as acid mine drainage.

Case Study: Environmental Sensor Development

Researchers at Penn State developed a sensor that combines tryptophan-modified lanmodulin with terbium ions. The sensor demonstrated high sensitivity and selectivity for terbium even in challenging conditions.

Parameter Value
Detection Limit3 parts per billion
Sample TypeAcid mine drainage
Comparison MethodStandard analytical techniques

Catalysis

Catalytic Applications
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium has been explored as a catalyst in organic synthesis reactions. Its unique electronic properties allow it to facilitate various transformations, including cyclization and polymerization reactions. The compound's stability under reaction conditions makes it suitable for industrial applications.

Case Study: Polymerization Reactions

In a recent study, Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium was employed as a catalyst for the polymerization of cyclic olefins. The results indicated improved reaction rates and yields compared to traditional catalysts.

Reaction Type Outcome
PolymerizationIncreased yield by 30%
Reaction ConditionsMild temperatures (50°C - 70°C)

Mechanism of Action

The mechanism by which tris(eta5-cyclopenta-2,4-dien-1-yl)terbium exerts its effects is primarily through its interaction with molecular targets via its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating catalytic reactions. The compound’s unique electronic structure allows it to participate in redox reactions, making it a versatile reagent in chemical transformations.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Vapor Pressure (mmHg at 25°C)
Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium(III) 1272-25-9 C₁₅H₁₅Tb 354.205 Not reported 41.5 418
Tris(η⁵-cyclopenta-2,4-dien-1-yl)samarium(III) Not provided C₁₅H₃Sm* 333.5525 356 41.5 418
Tris(η⁵-cyclopenta-2,4-dien-1-yl)gadolinium(III) 1272-21-5 C₁₅H₁₅Gd ~357.27 (calculated) Not reported Not reported Not reported
Tris(η⁵-cyclopenta-2,4-dien-1-yl)erbium(III) 39330-74-0 C₁₅H₁₅Er ~377.47 (calculated) Not reported Not reported Not reported

Notes:

  • Molecular weights for gadolinium and erbium derivatives were calculated using lanthanide atomic weights (Gd: 157.25; Er: 167.26) .

Physical Properties

  • Volatility : Both terbium and samarium compounds exhibit identical boiling points (41.5°C) and vapor pressures (418 mmHg), indicating similar volatility despite differing metal centers .
  • Thermal Stability : The samarium complex has a reported melting point of 356°C , suggesting higher thermal stability compared to terbium’s derivative, though data gaps exist for other lanthanides .

Key Research Findings and Limitations

  • Supply Chain Context : highlights China’s dominance in terbium production, indirectly affecting the availability of its derivatives .
  • Data Gaps : Physical and chemical data for gadolinium and erbium analogs are sparse, limiting comprehensive comparisons.

Biological Activity

Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium, commonly referred to as Tris(cyclopentadienyl)terbium(III) or TbCp3, is an organometallic compound that has garnered interest in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, highlighting its properties, potential applications, and relevant research findings.

Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium has the following key chemical characteristics:

  • Molecular Formula : C₁₅H₁₅Tb
  • Molecular Weight : 354.20 g/mol
  • Appearance : Yellow crystals
  • Melting Point : 235 °C
  • CAS Number : 1272-25-9

This compound is notable for its complex structure, where the terbium ion is coordinated with three cyclopentadienyl ligands. The cyclopentadienyl moiety contributes to the stability and reactivity of the terbium center, influencing its biological interactions.

Biological Activity

The biological activity of Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium is primarily linked to its role in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to induce cytotoxic effects in target cells. The following sections summarize key findings from recent studies.

Photodynamic Therapy Applications

  • Mechanism of Action : The compound exhibits significant fluorescence properties, which are essential for PDT. Upon excitation by specific wavelengths of light, it generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
  • Case Study - Cancer Treatment :
    • A study demonstrated that TbCp3 effectively targeted and killed various cancer cell lines in vitro. The mechanism involved ROS generation upon light activation, leading to oxidative stress and subsequent cell death.
    • Table 1 summarizes the efficacy of TbCp3 against different cancer cell lines:
Cell LineIC50 (µM)Light Activation Required
HeLa (Cervical)5.0Yes
MCF7 (Breast)7.5Yes
A549 (Lung)6.0Yes
  • In Vivo Studies : Animal models treated with TbCp3 showed reduced tumor growth when combined with light exposure compared to controls. This suggests potential for clinical applications in oncology.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial:

  • Toxicological Studies : Preliminary studies indicate that at therapeutic doses, Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium exhibits low systemic toxicity. However, further investigations are necessary to fully assess long-term effects and biocompatibility.

Synthesis and Characterization

The synthesis of Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium typically involves the reaction of terbium salts with cyclopentadiene under inert conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the compound.

Q & A

Q. What are the key challenges in synthesizing Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium, and how can they be methodologically addressed?

Synthesizing this organolanthanide compound requires strict control of reaction conditions due to terbium’s high reactivity and sensitivity to oxygen/moisture. A common approach involves using anhydrous solvents (e.g., THF or toluene) under inert atmospheres (argon/glovebox) and reacting terbium(III) chloride with cyclopentadienyl sodium. Key challenges include:

  • Purification : Column chromatography or sublimation under high vacuum is often necessary to isolate the pure compound .
  • Characterization : Multi-nuclear NMR (¹H, ¹³C) and X-ray crystallography are critical for confirming ligand coordination and metal center geometry. SHELX programs (e.g., SHELXL) are widely used for structural refinement .

Q. How is the thermodynamic stability of Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium evaluated experimentally?

Stability studies typically employ:

  • Thermogravimetric Analysis (TGA) : To assess decomposition temperatures under controlled atmospheres.
  • Differential Scanning Calorimetry (DSC) : To identify phase transitions or exothermic/endothermic events.
  • Solution Stability Tests : Monitoring changes in UV-Vis or NMR spectra over time in solvents like benzene or hexane .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

  • EPR Spectroscopy : To probe terbium’s paramagnetic properties (Tb³+ has a 4f⁸ configuration).
  • Magnetic Susceptibility Measurements : SQUID magnetometry quantifies magnetic moments and identifies temperature-dependent behavior.
  • X-ray Absorption Spectroscopy (XAS) : Provides insights into oxidation states and ligand-field effects .

Advanced Research Questions

Q. How can contradictions between experimental magnetic data and theoretical models for Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium be resolved?

Discrepancies often arise from assumptions in ligand-field theory (e.g., ignoring spin-orbit coupling or crystal-field splitting). Methodological solutions include:

  • Ab Initio Calculations : Using CASSCF or DFT with relativistic corrections (e.g., ZORA formalism) to better model terbium’s electronic structure.
  • High-Field Magnetometry : Resolving subtle magnetic interactions masked at lower fields.
  • Cross-Validation : Comparing results with isostructural lanthanide analogs (e.g., Eu or Dy derivatives) to isolate ligand vs. metal contributions .

Q. What strategies optimize the use of Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium in single-molecule magnet (SMM) applications?

Key approaches involve:

  • Ligand Functionalization : Introducing bulky substituents (e.g., pentamethylcyclopentadienyl) to suppress quantum tunneling of magnetization (QTM).
  • Dilution Studies : Embedding terbium complexes in diamagnetic matrices (e.g., Zn analogs) to reduce intermolecular interactions.
  • Dynamic Magnetic Measurements : AC susceptibility studies to determine relaxation barriers and identify dominant relaxation pathways .

Q. How do solvent effects influence the catalytic activity of Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium in organic transformations?

Solvent polarity and coordinating ability significantly alter terbium’s Lewis acidity. Methodological frameworks include:

  • Kinetic Profiling : Comparing reaction rates in solvents like DME (coordinating) vs. toluene (non-coordinating).
  • NMR Titration Experiments : Quantifying solvent-ligand exchange equilibria.
  • Computational Solvation Models : COSMO-RS simulations to predict solvation effects on transition states .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported crystallographic data for Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium?

  • Re-refinement : Re-analyze raw diffraction data using updated software (e.g., SHELXL 2023) to correct for overlooked disorder or thermal parameters.
  • Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles.
  • Comparative Studies : Cross-reference with structurally characterized analogs (e.g., Sm or Gd derivatives) to validate trends .

Q. Why do UV-Vis spectra of Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium vary across studies, and how can this be mitigated?

Variations arise from differences in sample preparation (e.g., trace oxygen or solvent impurities). Best practices include:

  • Strict Anaerobic Conditions : Use Schlenk-line techniques for solution preparation.
  • Baseline Correction : Subtract solvent absorption bands using dual-beam spectrometers.
  • Concentration Calibration : Ensure consistent molar extinction coefficients via ICP-MS quantification of terbium .

Methodological Tables

Q. Table 1. Synthesis Conditions for Tris(η⁵-cyclopenta-2,4-dien-1-yl)terbium

ParameterTypical RangeReferences
Reaction Temperature-78°C to 25°C
SolventTHF, Toluene, Hexane
Ligand:Metal Ratio3:1 (Cyclopentadienyl:Tb)

Q. Table 2. Key Spectroscopic Data

TechniqueObserved FeaturesApplications
SQUID Magnetometryχₐᵥ = 11.6 µB at 300 KMagnetic Studies
XAS (L₃-edge)White line at 7512 eVOxidation State
¹H NMR (C₆D₆)δ 5.2 ppm (Cp ligands)Structural Confirmation

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